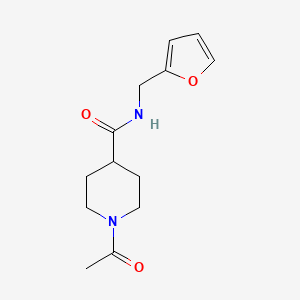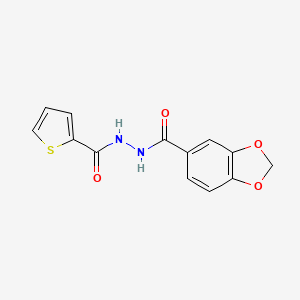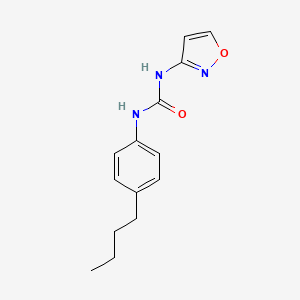![molecular formula C15H15ClN2O3S B10967306 4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10967306.png)
4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide is an organic compound that features a benzamide core with a sulfonylamino group and a chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide typically involves multiple steps. One common route starts with the chlorination of benzylamine to form 4-chlorobenzylamine. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 4-chlorobenzylsulfonamide. Finally, the sulfonamide is coupled with N-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the benzamide moiety can participate in π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-bromobenzyl)sulfonyl]amino}-N-methylbenzamide
- 4-{[(4-methylbenzyl)sulfonyl]amino}-N-methylbenzamide
- 4-{[(4-nitrobenzyl)sulfonyl]amino}-N-methylbenzamide
Uniqueness
4-{[(4-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding and affect the compound’s electronic properties, potentially enhancing its potency and selectivity in various applications.
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-17-15(19)12-4-8-14(9-5-12)18-22(20,21)10-11-2-6-13(16)7-3-11/h2-9,18H,10H2,1H3,(H,17,19) |
InChI Key |
NCJJAOSKORPKRX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromopyridin-2-yl)-2-{[5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10967230.png)
![N-{[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10967250.png)
![diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10967255.png)
![N-(3-{[(4-propylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10967256.png)

![2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10967267.png)
![1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10967272.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-fluoro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10967280.png)

![2-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B10967282.png)

![2-{5-[(2-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10967296.png)
